4,6-Dichloro-2,5-dicyclopropylpyrimidine
Description
Significance of Pyrimidine (B1678525) Scaffolds in Heterocyclic Chemistry
The pyrimidine ring system is a fundamental motif in the realm of heterocyclic chemistry, most notably forming the structural basis for the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids. researchgate.net Beyond their biological ubiquity, pyrimidine derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. wisdomlib.orggsconlinepress.comorientjchem.orgjrasb.com This has cemented their status as a "privileged scaffold" in medicinal chemistry, a core structure that is frequently found in a variety of therapeutic agents. gsconlinepress.comjrasb.com The ability of the pyrimidine ring to engage in various non-covalent interactions and its susceptibility to a wide range of chemical modifications make it an attractive starting point for drug discovery and development programs. jrasb.com
Overview of Halogenated Pyrimidines as Versatile Building Blocks
Halogenated pyrimidines, particularly those bearing chlorine atoms, are highly valued as versatile building blocks in organic synthesis. The presence of electron-withdrawing halogen atoms renders the pyrimidine ring electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. mdpi.comacs.org This reactivity allows for the sequential and often regioselective replacement of the chlorine atoms with a variety of nucleophiles, including amines, alcohols, and thiols. mdpi.comnih.gov
Furthermore, the chlorine substituents serve as excellent handles for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. acs.org These powerful carbon-carbon and carbon-heteroatom bond-forming methodologies enable the introduction of a diverse array of aryl, heteroaryl, and alkyl groups onto the pyrimidine core. The differential reactivity of the chlorine atoms, often influenced by the electronic nature of other substituents on the ring, can be exploited to achieve selective functionalization, further enhancing their synthetic utility. acs.org
A variety of dichloropyrimidine isomers are commercially available or can be readily synthesized, providing a range of starting points for synthetic campaigns. chemicalbook.comchemicalbook.com
Table 1: Examples of Commercially Available Dichloropyrimidine Derivatives
| Compound Name | CAS Number | Molecular Formula |
| 4,6-Dichloropyrimidine (B16783) | 1193-21-1 | C₄H₂Cl₂N₂ |
| 4,6-Dichloro-2-methylpyrimidine | 1780-26-3 | C₅H₄Cl₂N₂ |
| 4,6-Dichloro-2-(methylthio)pyrimidine | 6299-25-8 | C₅H₄Cl₂N₂S |
| 4,6-Dichloro-2,5-dimethylpyrimidine | 13544-53-3 | C₆H₆Cl₂N₂ |
| 2,5-Diamino-4,6-dichloropyrimidine | 56622-21-4 | C₄H₄Cl₂N₄ |
| 4,6-Dichloro-2-vinylpyrimidine | 684220-26-6 | C₆H₄Cl₂N₂ |
This table is for illustrative purposes and does not represent an exhaustive list.
Structural Context of 4,6-Dichloro-2,5-dicyclopropylpyrimidine within Pyrimidine Chemistry
The structure of this compound is notable for the unique combination of substituents on the pyrimidine ring. The two chlorine atoms at the 4 and 6 positions provide the primary sites for synthetic elaboration, as discussed previously. The novelty of this particular molecule lies in the presence of two cyclopropyl (B3062369) groups at the 2 and 5 positions.
The cyclopropyl group is a fascinating substituent in medicinal chemistry and materials science. It is considered a "bioisostere" of a vinyl group or a phenyl ring in some contexts, yet it possesses a unique set of properties. Its rigid, three-dimensional structure can introduce conformational constraints on adjacent functionalities. Electronically, the cyclopropyl group can donate electron density to an adjacent π-system through its Walsh orbitals, a property that can influence the reactivity of the pyrimidine ring. In some cases, the incorporation of cyclopropyl moieties has been shown to improve metabolic stability and binding affinity of drug candidates. acs.orgacs.org
The placement of a cyclopropyl group at the 2-position and another at the 5-position of the 4,6-dichloropyrimidine core is anticipated to have a significant impact on its chemical behavior. The electron-donating nature of the cyclopropyl groups may modulate the reactivity of the chlorine atoms towards both nucleophilic substitution and cross-coupling reactions. Furthermore, the steric bulk of the cyclopropyl groups could influence the regioselectivity of these transformations.
Research Gaps and Motivations for Investigating this compound
A thorough search of the scientific literature reveals a significant research gap concerning the synthesis, characterization, and reactivity of this compound. While the chemistry of dichloropyrimidines and cyclopropyl-substituted heterocycles is independently well-established, the specific combination of these features in a single molecule remains largely unexplored.
This lack of information provides a strong motivation for further investigation. The unique electronic and steric environment of this compound could lead to novel and potentially useful chemical transformations. For instance, the interplay between the electron-donating cyclopropyl groups and the electron-withdrawing chlorine atoms could result in unexpected regioselectivity in substitution reactions or altered reactivity in cross-coupling catalysis.
The potential applications of the resulting functionalized 2,5-dicyclopropylpyrimidine derivatives are also a key driver for research. Given the established biological importance of both the pyrimidine scaffold and cyclopropyl-containing molecules, it is plausible that novel derivatives of this compound could exhibit interesting pharmacological properties. nih.govnih.gov The exploration of this compound and its derivatives could therefore lead to the discovery of new chemical entities with potential applications in medicinal chemistry, agrochemicals, or materials science. The synthesis and study of this molecule would fill a void in the chemical literature and could pave the way for new discoveries in heterocyclic chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C10H10Cl2N2 |
|---|---|
Molecular Weight |
229.10 g/mol |
IUPAC Name |
4,6-dichloro-2,5-dicyclopropylpyrimidine |
InChI |
InChI=1S/C10H10Cl2N2/c11-8-7(5-1-2-5)9(12)14-10(13-8)6-3-4-6/h5-6H,1-4H2 |
InChI Key |
NQMPKKZGNIBDED-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(N=C(N=C2Cl)C3CC3)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4,6 Dichloro 2,5 Dicyclopropylpyrimidine
Strategies for Pyrimidine (B1678525) Ring Construction with Cyclopropyl (B3062369) Moieties
Cyclization Reactions Involving Dicyclopropyl Precursors
A direct and efficient method for constructing the pyrimidine ring involves the cyclocondensation of a 1,3-dicarbonyl compound with an amidine. To synthesize the 2,5-dicyclopropylpyrimidine core, a plausible and highly effective route is the reaction between a cyclopropyl-substituted malonic ester, such as diethyl cyclopropylmalonate, and cyclopropanecarboxamidine.
This reaction is typically conducted in the presence of a strong base, like sodium ethoxide, in an alcoholic solvent. The base facilitates the deprotonation of the malonic ester, which then undergoes a nucleophilic attack on the amidine, followed by cyclization and dehydration to form the stable aromatic pyrimidine ring. The resulting intermediate is 2,5-dicyclopropyl-4,6-dihydroxypyrimidine . This approach is advantageous as it establishes the complete carbon-nitrogen framework with the required substituents in a single, convergent step. The use of appropriately substituted precursors is a cornerstone of modern heterocyclic synthesis. uu.nl
Table 1: Key Precursors for Dicyclopropylpyrimidine Synthesis
| Precursor 1 (C4-C5-C6 fragment) | Precursor 2 (N1-C2-N3 fragment) | Resulting Intermediate |
|---|---|---|
| Diethyl cyclopropylmalonate | Cyclopropanecarboxamidine | 2,5-Dicyclopropyl-4,6-dihydroxypyrimidine |
| Cyclopropylmalononitrile | Cyclopropanecarboxamidine | 4,6-Diamino-2,5-dicyclopropylpyrimidine |
Incorporation of Cyclopropyl Groups via Functionalization
An alternative strategy involves the stepwise introduction of cyclopropyl groups onto a pre-functionalized pyrimidine scaffold. This method offers modularity but often requires multiple synthetic steps.
One such approach is a deconstruction–reconstruction strategy. organic-chemistry.org This method can be used to introduce a cyclopropyl group at the C2 position. In this process, a pre-existing pyrimidine can be converted into a pyrimidinium salt, which is then cleaved to an iminoenamine intermediate. This intermediate can be subsequently recyclized with cyclopropaneamidine to install the cyclopropyl group at the C2 position, yielding a 2-cyclopropylpyrimidine (B1313821) derivative. organic-chemistry.org
To introduce a cyclopropyl group at the C5 position, a common strategy is to employ a transition-metal-catalyzed cross-coupling reaction. For instance, a 5-halo-2-cyclopropyl-4,6-dichloropyrimidine could be reacted with a cyclopropylboronic acid derivative (e.g., cyclopropylboronic acid pinacol (B44631) ester) under Suzuki-Miyaura coupling conditions. This reaction typically utilizes a palladium catalyst and a suitable ligand to form the C-C bond between the pyrimidine C5 position and the cyclopropyl ring.
Targeted Halogenation Techniques for Pyrimidine Scaffolds
The conversion of the 4,6-dihydroxypyrimidine (B14393) intermediate to the final 4,6-dichloro product is a critical step that requires specific and effective halogenation techniques.
Regioselective Chlorination at Pyrimidine Positions 4 and 6
The hydroxyl groups at positions 4 and 6 of the pyrimidine ring, being part of a tautomeric system with pyrimidone forms, are susceptible to substitution by chlorine atoms. This transformation is a standard and widely used method in pyrimidine chemistry to activate the ring for subsequent nucleophilic substitution reactions. The chlorination of 2,5-dicyclopropyl-4,6-dihydroxypyrimidine would yield the target compound, 4,6-dichloro-2,5-dicyclopropylpyrimidine . The reaction proceeds via the formation of more reactive intermediates, such as phosphate (B84403) esters when using phosphorus oxychloride.
Evaluation of Chlorinating Agents and Reaction Conditions
Several reagents are available for the chlorination of hydroxypyrimidines. The choice of agent and reaction conditions is crucial for achieving high yields and minimizing side reactions.
Phosphorus Oxychloride (POCl₃): This is the most common and effective reagent for this transformation. The reaction is typically performed by heating the dihydroxypyrimidine in neat phosphorus oxychloride, often at reflux temperatures. The addition of a tertiary amine, such as N,N-diethylaniline or triethylamine, can accelerate the reaction. nih.gov
Thionyl Chloride (SOCl₂): Thionyl chloride can also be used, sometimes in the presence of a catalytic amount of dimethylformamide (DMF), which forms the Vilsmeier reagent in situ.
Phosgene (B1210022)/Triphosgene: While highly effective, the high toxicity of phosgene limits its use. Triphosgene, a safer solid equivalent, can be used as an alternative, often in an inert solvent like dichloroethane. nih.gov
Table 2: Comparison of Chlorinating Agents for Hydroxypyrimidines
| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Phosphorus Oxychloride (POCl₃) | Neat or in high-boiling solvent, 80-110°C | High yield, readily available | Corrosive, harsh conditions |
| Thionyl Chloride (SOCl₂) | With catalytic DMF, 70-80°C | Milder than POCl₃ | Can lead to side products |
| Triphosgene | Inert solvent (e.g., DCE), reflux | Safer than phosgene gas | More expensive, requires careful handling |
Optimization of Reaction Pathways and Yields
The direct cyclocondensation approach (Section 2.1.1) is generally more convergent and atom-economical than the stepwise functionalization route (Section 2.1.2). Optimization of the cyclocondensation step would involve screening different bases (e.g., NaOEt, NaOMe, K₂CO₃), solvents, and reaction temperatures to drive the reaction to completion.
For the subsequent chlorination step, optimization focuses on reaction time and temperature. Prolonged heating in phosphorus oxychloride can sometimes lead to decomposition or side reactions. Monitoring the reaction by techniques like TLC or HPLC is essential to determine the optimal reaction time. The work-up procedure is also critical; pouring the reaction mixture slowly onto ice is a standard method to quench the excess POCl₃ and precipitate the chlorinated product.
Table 3: Illustrative Optimization of the Cyclocondensation Step
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |
|---|---|---|---|---|
| NaOEt | Ethanol | 80 | 12 | 75 |
| NaOMe | Methanol | 65 | 18 | 70 |
| K₂CO₃ | DMF | 100 | 24 | 55 |
| NaOEt | Ethanol | 60 | 24 | 68 |
By systematically adjusting these parameters, a robust and efficient synthesis can be developed, providing reliable access to this compound for further chemical exploration and application.
Purification and Isolation Protocols for Synthetic Intermediates and Final Product
The purification of pyrimidine derivatives often involves a multi-step approach to remove unreacted starting materials, reagents, catalysts, and byproducts. The choice of purification method depends on the physicochemical properties of the target compound and the impurities present.
Purification of Synthetic Intermediates:
A plausible synthetic route to this compound would likely involve the formation of a dihydroxypyrimidine intermediate, such as 2,5-dicyclopropyl-4,6-pyrimidinediol . The purification of this intermediate is a crucial step.
Crystallization: A common method for purifying solid intermediates like dihydroxypyrimidines is crystallization. After the initial synthesis, the crude product can be dissolved in a suitable hot solvent or solvent mixture and then allowed to cool slowly, leading to the formation of crystals of the purified compound. For a related compound, 4,6-dihydroxy-2-methylpyrimidine (B75791), a process involving dissolving the crude solid in water and adjusting the pH to 1-2 with hydrochloric acid, followed by stirring at 0°C, induces crystallization. google.com A similar acidic precipitation and crystallization could be applicable here. The choice of solvent is critical and would be determined through solubility studies.
Washing: The isolated crystals are typically washed with a cold solvent to remove any residual impurities adhering to the crystal surface. For instance, in the synthesis of 4,6-dihydroxy-2-methylpyrimidine, the product is washed with frozen water and ice-cold methanol. google.com
Filtration and Drying: After washing, the purified crystals are collected by suction filtration and then dried under vacuum to remove any remaining solvent.
Purification of the Final Product (this compound):
The chlorination of the diol intermediate yields the final product. The purification of this compound from the reaction mixture, which typically contains excess chlorinating agent (like phosphorus oxychloride or thionyl chloride) and other byproducts, requires a robust workup and purification procedure.
Quenching and Extraction: After the chlorination reaction, the excess chlorinating agent is often removed by distillation under reduced pressure. chemicalbook.com The residue is then carefully quenched by pouring it into ice water. chemicalbook.compatsnap.com The product is then extracted from the aqueous layer using an organic solvent such as dichloromethane (B109758), ethyl acetate, or toluene. patsnap.comgoogle.com For a similar compound, 4,6-dichloro-2-(thiopropyl)-5-aminopyrimidine, the organic phase is collected after extraction. google.com
Washing the Organic Phase: The organic extract is typically washed with a saturated sodium bicarbonate solution to neutralize any remaining acidic impurities, followed by washing with water and brine. google.com
Drying and Concentration: The washed organic phase is dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate, filtered, and then concentrated under reduced pressure to yield the crude product. google.com
Chromatography: For achieving high purity, column chromatography is a standard technique. The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a silica (B1680970) gel column. chemicalbook.comrsc.org An appropriate eluent system, likely a mixture of nonpolar and polar solvents such as hexane (B92381) and ethyl acetate, is used to separate the desired compound from impurities. rsc.org The fractions containing the pure product are collected and combined.
Recrystallization: The final purification step often involves recrystallization of the product obtained from chromatography. This can be achieved by dissolving the compound in a minimal amount of a hot, low-polarity solvent (e.g., n-hexane, cyclohexane) and allowing it to cool, which can yield a high-purity crystalline solid. google.com
The following tables summarize the likely purification protocols based on analogous compounds.
Table 1: Purification Protocol for a Dihydroxypyrimidine Intermediate (e.g., 2,5-dicyclopropyl-4,6-pyrimidinediol)
| Step | Procedure | Purpose |
| 1. Dissolution & pH Adjustment | Dissolve the crude product in water and adjust the pH to an acidic range (e.g., 1-2) with an acid like HCl. google.com | To precipitate the dihydroxypyrimidine, which is often less soluble in acidic aqueous solutions. |
| 2. Crystallization | Stir the acidic solution at a low temperature (e.g., 0°C) for several hours. google.com | To promote the formation of well-defined crystals of the pure intermediate. |
| 3. Filtration | Collect the precipitated solid by suction filtration. google.com | To separate the solid product from the liquid impurities. |
| 4. Washing | Wash the collected solid with cold water and then with a cold organic solvent like methanol. google.com | To remove any remaining soluble impurities from the surface of the crystals. |
| 5. Drying | Dry the purified solid under vacuum. google.com | To remove residual solvents. |
Table 2: Purification Protocol for the Final Product (this compound)
| Step | Procedure | Purpose |
| 1. Removal of Excess Reagent | Distill off the excess chlorinating agent (e.g., POCl₃) under reduced pressure. chemicalbook.com | To remove the bulk of the unreacted, corrosive chlorinating agent. |
| 2. Quenching | Slowly add the reaction residue to ice water. patsnap.com | To decompose any remaining reactive chlorinating species and precipitate the organic product. |
| 3. Extraction | Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate. patsnap.comgoogle.com | To transfer the desired product from the aqueous phase to the organic phase. |
| 4. Washing | Wash the organic phase sequentially with saturated sodium bicarbonate solution, water, and brine. google.com | To remove acidic impurities and residual salts. |
| 5. Drying & Concentration | Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. google.com | To remove water and the extraction solvent to obtain the crude product. |
| 6. Column Chromatography | Purify the crude product using silica gel column chromatography with a suitable eluent system (e.g., hexane/ethyl acetate). rsc.org | To separate the target compound from closely related impurities. |
| 7. Recrystallization | Recrystallize the purified product from a suitable solvent (e.g., n-hexane). google.com | To obtain the final product in a highly pure, crystalline form. |
Chemical Transformations and Reactivity of 4,6 Dichloro 2,5 Dicyclopropylpyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyrimidine (B1678525) ring, further enhanced by the presence of two electronegative chlorine atoms, makes 4,6-Dichloro-2,5-dicyclopropylpyrimidine highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. These reactions are a cornerstone for the functionalization of this scaffold, allowing for the introduction of a wide array of substituents.
The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are activated towards nucleophilic attack. The regioselectivity of these reactions can often be controlled by carefully selecting the reaction conditions and the nature of the nucleophile.
The reaction of dichloropyrimidines with nitrogen-based nucleophiles is a well-established method for the synthesis of various amino-substituted pyrimidines. Both aliphatic and aromatic amines can readily displace the chlorine atoms. For instance, in related dichloropyrimidine systems, the reaction with amines often proceeds sequentially, with the first substitution occurring at the more reactive position, followed by the second substitution, which may require more forcing conditions. The relative reactivity of the C4 and C6 positions is influenced by the electronic effects of the substituents on the pyrimidine ring.
Research on analogous 4,6-dichloropyrimidines has shown that reactions with various amines, including aliphatic, cyclic, and aromatic amines, can lead to mono- or di-substituted products depending on the stoichiometry and reaction conditions. mdpi.com The use of a base like triethylamine is common to neutralize the HCl generated during the reaction. mdpi.com In many dichloropyrimidine systems, the C4 position is generally more reactive towards nucleophilic attack than the C2 position. wuxiapptec.comnih.gov However, the presence of substituents can alter this selectivity.
| Nucleophile | Reaction Conditions | Product(s) | Observations |
|---|---|---|---|
| Primary Aliphatic Amines | Base (e.g., TEA, DIPEA), Solvent (e.g., Ethanol, THF), Room Temp to Reflux | Mono- and/or Di-substituted aminopyrimidines | Sequential displacement of chlorine atoms is often observed. |
| Secondary Aliphatic Amines | Similar to primary amines | Mono- and/or Di-substituted aminopyrimidines | Steric hindrance from the amine can influence the rate and selectivity. researchgate.net |
| Anilines | Often requires higher temperatures or catalysis | Mono- and/or Di-substituted anilinopyrimidines | Anilines are generally less nucleophilic than aliphatic amines. nih.gov |
| Hydrazines | Various solvents, often at room temperature | Hydrazinylpyrimidines | Can lead to further cyclization reactions depending on the substrate. |
Oxygen-based nucleophiles, such as alkoxides and phenoxides, also participate in SNAr reactions with 4,6-dichloropyrimidines. These reactions are typically carried out in the presence of a strong base to deprotonate the alcohol or phenol, thereby generating the more potent nucleophilic species.
In related systems, such as 4,6-dichloro-5-nitropyrimidine, the reaction with alkoxides is well-controlled and can lead to the mono-substitution of a chlorine atom. chemrxiv.org The resulting alkoxy-chloropyrimidine can then undergo further substitution with other nucleophiles. chemrxiv.org The competition between hard nucleophiles like alkoxides and soft nucleophiles like amines can lead to different product distributions depending on the reaction conditions. mdpi.com
| Nucleophile | Reaction Conditions | Product(s) | Observations |
|---|---|---|---|
| Alkoxides (from Alcohols) | Strong base (e.g., NaH, NaOH), Alcohol as solvent or co-solvent | Mono- and/or Di-alkoxypyrimidines | The reactivity is dependent on the steric bulk of the alkoxide. |
| Phenoxides (from Phenols) | Base (e.g., K2CO3, Cs2CO3), Solvent (e.g., DMF, DMSO) | Mono- and/or Di-phenoxypyrimidines | The electronic nature of the phenol substituent can affect the reaction rate. |
Sulfur-based nucleophiles are known for their high nucleophilicity, particularly in SNAr reactions. msu.edu Thiolates, generated from thiols in the presence of a base, are excellent nucleophiles for displacing chlorine atoms on the pyrimidine ring.
The reaction of 4,6-dichloropyrimidines with thiols provides a straightforward route to the corresponding thioether derivatives. These reactions are often high-yielding and can be performed under mild conditions. The resulting thioethers can be further oxidized to sulfoxides and sulfones, which can act as leaving groups in subsequent nucleophilic substitution reactions. researchgate.net
| Nucleophile | Reaction Conditions | Product(s) | Observations |
|---|---|---|---|
| Thiolates (from Thiols) | Base (e.g., NaOH, K2CO3), Solvent (e.g., Ethanol, DMF) | Mono- and/or Di-alkyl/arylthiopyrimidines | Thiolates are generally very reactive towards dichloropyrimidines. |
| Sulfide salts (e.g., Na2S) | Polar aprotic solvents | Bis(chloropyrimidinyl)sulfides or cyclic structures | Can lead to the formation of symmetrical products. |
The presence of cyclopropyl (B3062369) groups at the C2 and C5 positions of the pyrimidine ring can exert a significant influence on the chemoselectivity and regioselectivity of SNAr reactions. The cyclopropyl group is known to possess unique electronic properties, including the ability to donate electron density to an adjacent π-system through σ-π conjugation. nih.gov
This electron-donating character can modulate the electrophilicity of the pyrimidine ring and the relative reactivity of the C4 and C6 positions. The steric bulk of the cyclopropyl groups can also play a role in directing the approach of the nucleophile, potentially favoring attack at the less hindered position. While specific studies on this compound are limited, the general principles of substituent effects on pyrimidine reactivity suggest that the cyclopropyl groups will influence the electronic distribution and steric environment of the reaction centers. wuxiapptec.comnih.gov
Selective Displacement of Chlorine Atoms at C4 and C6 Positions
Metal-Catalyzed Cross-Coupling Reactions
In addition to SNAr reactions, the chlorine atoms of this compound serve as excellent handles for metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Stille, and Negishi couplings, are powerful tools for the formation of carbon-carbon bonds and allow for the introduction of a wide variety of aryl, heteroaryl, and alkyl substituents. researchgate.netnih.govmdpi.com
Palladium-catalyzed cross-coupling reactions are particularly prevalent for the functionalization of chloroheteroarenes. nih.govdntb.gov.ua The choice of catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and selectivity. It is often possible to achieve selective mono-arylation or alkylation, followed by a second cross-coupling reaction to introduce a different substituent at the remaining chlorine-bearing position. This stepwise approach allows for the synthesis of unsymmetrically substituted pyrimidines.
| Reaction Type | Catalyst/Ligand | Coupling Partner | Typical Product |
|---|---|---|---|
| Suzuki Coupling | Pd(0) complexes (e.g., Pd(PPh3)4), Phosphine ligands | Aryl/heteroaryl boronic acids or esters | 4,6-Diaryl/heteroaryl-2,5-dicyclopropylpyrimidine |
| Stille Coupling | Pd(0) complexes | Organostannanes | 4,6-Disubstituted-2,5-dicyclopropylpyrimidine |
| Negishi Coupling | Pd(0) or Ni(0) complexes | Organozinc reagents | 4,6-Dialkyl/aryl-2,5-dicyclopropylpyrimidine |
| Buchwald-Hartwig Amination | Pd complexes with specialized phosphine ligands | Amines | 4,6-Diamino-2,5-dicyclopropylpyrimidine |
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds. In the context of this compound, this reaction serves as a powerful tool to replace the chlorine atoms at the C4 and C6 positions with various aryl, heteroaryl, or vinyl groups. The pyrimidine ring's electron-deficient nature makes the chloro-substituents excellent leaving groups for such cross-coupling reactions. mdpi.commdpi.com
The general order of reactivity for halogenated pyrimidines in Suzuki coupling is C4/C6 > C2 > C5. rsc.org For 4,6-dichloropyrimidines, mono- or di-arylation can be achieved by controlling the reaction stoichiometry and conditions. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine ligand, and a base like K₃PO₄ or K₂CO₃ in a suitable solvent system, often a mixture of an organic solvent like 1,4-dioxane and water. mdpi.comresearchgate.net The use of microwave irradiation can significantly accelerate the reaction, leading to high yields of C4-substituted products in short reaction times with low catalyst loading. mdpi.com
Research on various 4,6-dichloropyrimidine (B16783) derivatives has shown that both electron-rich and electron-deficient arylboronic acids can be successfully coupled, although electron-rich boronic acids tend to provide better yields. mdpi.comresearchgate.net This methodology allows for the synthesis of a diverse library of 4,6-disubstituted-2,5-dicyclopropylpyrimidines, which are valuable scaffolds in medicinal chemistry. researchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4,6-Dichloropyrimidines
| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Outcome | Reference |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | Mono- and Di-arylation | researchgate.net |
| Pd(OAc)₂ (2) | PPh₃ | K₃PO₄ | Toluene/H₂O | 100 | Di-arylation | researchgate.net |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction is particularly effective for coupling amines with aryl halides, including chloro-substituted heterocycles like this compound. It provides a direct method to introduce primary and secondary amines at the C4 and C6 positions, replacing the chlorine atoms. thieme-connect.com
The reaction's utility stems from its broad substrate scope and functional group tolerance, allowing for the synthesis of various aryl amines under relatively mild conditions. wikipedia.orglibretexts.org The catalytic system typically consists of a palladium precursor and a specialized, bulky electron-rich phosphine ligand. The choice of ligand is crucial and has evolved through several "generations" of catalysts to accommodate a wide range of amine coupling partners. wikipedia.org Common bases used include sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403).
For dichloropyrimidines, regioselective amination can be achieved. Studies on related 2,4-dichloropyrimidines have shown that Buchwald-Hartwig conditions can cleanly lead to C4-aminated products. thieme-connect.com In contrast, uncatalyzed nucleophilic aromatic substitution (SNAr) reactions often yield mixtures of C4 and C2 isomers, highlighting the catalytic system's role in controlling selectivity. thieme-connect.comwuxiapptec.com The reaction conditions can be tailored to favor either mono- or di-amination products.
Table 2: Typical Catalyst Systems for Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent | Typical Substrates | Reference |
|---|---|---|---|---|---|
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | Aryl Halides, Primary Amines | wikipedia.org |
| Pd(OAc)₂ | BrettPhos | K₃PO₄ | t-BuOH | Aryl Halides, Primary Amines | libretexts.org |
Sonogashira Coupling and Other Cross-Coupling Methodologies
The Sonogashira coupling reaction is a highly efficient method for forming C-C bonds between sp- and sp²-hybridized carbon atoms, specifically by coupling terminal alkynes with aryl or vinyl halides. wikipedia.org For this compound, this reaction enables the introduction of alkyne functionalities at the C4 and C6 positions. The reaction is typically co-catalyzed by palladium and copper salts, such as Pd(PPh₃)₂Cl₂ and CuI, in the presence of an amine base which also often serves as the solvent. wikipedia.orgorganic-chemistry.org
The Sonogashira reaction is valued for its mild reaction conditions, often proceeding at room temperature. wikipedia.org Copper-free protocols have also been developed to avoid the homocoupling of alkynes (Glaser coupling), which is a common side reaction. libretexts.org Research on other dichloropyrimidine systems has demonstrated the successful synthesis of mono- and bis-alkynyl pyrimidine derivatives using this methodology. researchgate.net
Beyond the Sonogashira reaction, other cross-coupling methodologies can also be applied to functionalize the this compound core. These include:
Heck Coupling: For the introduction of alkene moieties.
Stille Coupling: Utilizes organostannanes as coupling partners.
Negishi Coupling: Employs organozinc reagents.
Kumada Coupling: Uses Grignard reagents (organomagnesium halides).
These reactions collectively provide a comprehensive toolkit for the C-C bond-forming derivatization of the pyrimidine scaffold, allowing for extensive structural diversification.
Modifications of the Cyclopropyl Moieties
The cyclopropyl groups at the C2 and C5 positions of the pyrimidine ring introduce significant ring strain, making them potential sites for specific chemical transformations.
Ring-Opening Reactions of Cyclopropyl Groups
The high ring strain of cyclopropanes allows them to participate in ring-opening reactions under various conditions. mdpi.com The reactivity of the cyclopropyl rings in this compound is influenced by the electron-withdrawing nature of the pyrimidine core. This arrangement resembles a donor-acceptor (D-A) cyclopropane (B1198618) system, where the cyclopropyl ring acts as a donor and the attached heteroaromatic ring as an acceptor, facilitating cleavage of the vicinal C-C bond. mdpi.com
Ring-opening can be initiated by:
Brønsted or Lewis Acids: Acid-mediated ring-opening of aryl cyclopropanes can proceed via an SN1-type mechanism, generating a carbocation intermediate that can be trapped by nucleophiles. nih.govdigitellinc.com
Radical Initiators: Radical reactions can lead to the homolytic cleavage of a C-C bond in the cyclopropane ring, forming a distonic radical intermediate that can participate in further reactions.
Transition Metals: Oxidative addition of a transition metal (e.g., palladium, rhodium) into a C-C bond of the cyclopropane can initiate a variety of transformations.
These reactions convert the compact cyclopropyl group into a functionalized three-carbon chain, offering a route to more complex molecular architectures. acs.org
Functionalization of Cyclopropyl Ring Hydrogens
Direct functionalization of the C-H bonds on a cyclopropyl ring without ring-opening is a more challenging transformation but offers a way to introduce substituents while preserving the three-membered ring. The C-H bonds of a cyclopropane ring are stronger and have more s-character than those in alkanes, making them less reactive. However, modern C-H activation methodologies could potentially be applied. Possible strategies might include directed metalation-transmetalation sequences or radical-based hydrogen atom abstraction followed by trapping. This area of reactivity for cyclopropyl-substituted pyrimidines remains less explored compared to cross-coupling and ring-opening reactions.
Investigations into Other Electrophilic and Radical Reactions
The electron-deficient nature of the pyrimidine ring in this compound governs its reactivity towards electrophiles and radicals.
Electrophilic Reactions: The pyrimidine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the two nitrogen atoms. Reactions with strong electrophiles would likely require harsh conditions and may not be selective.
Nucleophilic Aromatic Substitution (SNAr): As discussed in the context of Buchwald-Hartwig amination, the chlorine atoms at C4 and C6 are highly susceptible to nucleophilic displacement via an SNAr mechanism. This is a fundamental reactivity pattern for this class of compounds, allowing reaction with a wide range of nucleophiles (e.g., alkoxides, thiolates, amines) even without a metal catalyst, although regioselectivity can be an issue. wuxiapptec.comnih.gov The presence of two chlorine atoms allows for sequential substitution, often with the first substitution occurring more readily than the second.
Radical Reactions: The compound can participate in radical reactions in several ways. Radical initiators like AIBN can generate radicals that may react with the molecule. uchicago.edu Potential pathways include:
Radical-mediated Ring Opening: As mentioned in section 3.3.1, a radical attack could initiate the opening of the cyclopropyl ring. researchgate.net
Reaction at Chloro-Substituents: Radical-induced dechlorination is a possible transformation.
Addition to the Pyrimidine Ring: While less common for electron-deficient systems, addition of carbon-centered radicals to the heterocyclic core could occur under specific conditions.
Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A full suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various 2D techniques, would be required for the unambiguous assignment of all atoms in 4,6-Dichloro-2,5-dicyclopropylpyrimidine.
¹H NMR and ¹³C NMR Chemical Shift Analysis
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple, showcasing signals corresponding to the cyclopropyl (B3062369) protons. The symmetry of the dicyclopropyl substituents would influence the complexity of the spectrum. The methine proton of the cyclopropyl group directly attached to the pyrimidine (B1678525) ring is anticipated to appear as a multiplet in the downfield region compared to the methylene (B1212753) protons of the cyclopropyl ring, due to the deshielding effect of the aromatic pyrimidine core. The chemical shifts would be further influenced by the electron-withdrawing chloro substituents.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides critical information about the number and chemical environment of the carbon atoms in the molecule. For this compound, distinct signals would be expected for the different carbon atoms of the pyrimidine ring and the cyclopropyl groups. The carbons bearing the chlorine atoms (C4 and C6) would be significantly downfield. The carbon at the 2-position, bonded to a cyclopropyl group, would also have a characteristic chemical shift, as would the C5 carbon. The carbons of the cyclopropyl groups would appear in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrimidine-C2 | - | 160-165 |
| Pyrimidine-C4 | - | 160-165 |
| Pyrimidine-C5 | - | 115-120 |
| Pyrimidine-C6 | - | 160-165 |
| Cyclopropyl-CH (at C2) | 2.0-2.5 (m) | 15-20 |
| Cyclopropyl-CH₂ (at C2) | 0.8-1.2 (m) | 5-10 |
| Cyclopropyl-CH (at C5) | 1.8-2.3 (m) | 10-15 |
| Cyclopropyl-CH₂ (at C5) | 0.7-1.1 (m) | 5-10 |
Note: These are predicted values based on known substituent effects on pyrimidine and cyclopropane (B1198618) rings. Actual experimental values may vary.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
To definitively establish the connectivity of the atoms, a series of two-dimensional NMR experiments would be performed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, COSY would show correlations between the methine and methylene protons within each cyclopropyl group, confirming the integrity of these ring systems.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the ¹H signals to their corresponding ¹³C signals for the cyclopropyl CH and CH₂ groups.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in confirming the points of attachment of the cyclopropyl groups to the pyrimidine ring. For instance, correlations would be expected between the methine proton of the C2-cyclopropyl group and the C2 and C6 carbons of the pyrimidine ring. Similarly, correlations between the C5-cyclopropyl protons and the C4, C5, and C6 carbons would be anticipated.
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the parent ion. For this compound (C₁₀H₁₀Cl₂N₂), the expected exact mass would be calculated and compared to the experimentally determined value. The characteristic isotopic pattern for two chlorine atoms (a ratio of approximately 9:6:1 for the M, M+2, and M+4 peaks) would provide definitive evidence for the presence of two chlorine atoms in the molecule.
Table 2: Predicted HRMS Data for this compound
| Ion | Formula | Calculated m/z |
| [M]⁺ | C₁₀H₁₀³⁵Cl₂N₂ | 228.0272 |
| [M+2]⁺ | C₁₀H₁₀³⁵Cl³⁷ClN₂ | 230.0243 |
| [M+4]⁺ | C₁₀H₁₀³⁷Cl₂N₂ | 232.0213 |
Fragmentation Pattern Analysis for Structural Information
Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) would be used to study the fragmentation of the molecular ion. The fragmentation pattern would provide valuable structural information. Expected fragmentation pathways for this compound could include the loss of a chlorine atom, the loss of a cyclopropyl group, or cleavage of the pyrimidine ring. The analysis of these fragment ions would further corroborate the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum would be expected to show characteristic absorption bands.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C-H stretching (cyclopropyl) | 3100-3000 |
| C=N stretching (pyrimidine ring) | 1600-1550 |
| C=C stretching (pyrimidine ring) | 1500-1400 |
| C-Cl stretching | 800-600 |
The presence of these characteristic peaks would provide supporting evidence for the structure of this compound.
X-ray Crystallography for Solid-State Structural Determination
For a molecule like this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. Should a suitable crystal be grown, X-ray diffraction analysis would yield a detailed structural map. This would definitively confirm the connectivity of the atoms, including the positions of the chloro and dicyclopropyl substituents on the pyrimidine ring. Furthermore, it would reveal the relative orientation of the two cyclopropyl groups and the conformation of the pyrimidine ring itself.
While no specific X-ray crystallographic data for this compound is publicly available, the technique has been successfully applied to numerous other substituted pyrimidines. For instance, the crystal structure of 4,6-dichloro-5-methoxypyrimidine (B156074) has been determined, providing a clear picture of its molecular geometry. nih.gov Such studies on analogous compounds underscore the power of X-ray crystallography in elucidating the solid-state structure of pyrimidine derivatives. nih.gov
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₀H₁₀Cl₂N₂ |
| Molecular Weight | 229.11 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Calculated Density (g/cm³) | Value |
Note: This table is hypothetical and for illustrative purposes only, as no experimental data for this specific compound has been reported.
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatographic methods are indispensable for assessing the purity of chemical compounds and for monitoring the progress of chemical reactions. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for the separation and quantification of organic molecules. The choice between GC and HPLC largely depends on the volatility and thermal stability of the analyte.
Given the likely boiling point of this compound, GC could be a viable method for its analysis. In a GC system, the compound would be vaporized and passed through a column containing a stationary phase. The retention time, the time it takes for the compound to travel through the column, would be a characteristic feature. GC is often coupled with a mass spectrometer (GC-MS), which provides mass information about the eluting components, aiding in their identification. The nuclear reduction products of 4-amino-2,6-dichloropyrimidine (B161716) have been successfully identified using gas chromatography, demonstrating its utility for the analysis of pyrimidine derivatives. oregonstate.edu
HPLC is a more versatile technique, suitable for a wider range of compounds, including those that are not volatile or are thermally labile. nih.gov For this compound, a reversed-phase HPLC method would likely be employed. In this setup, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). sigmaaldrich.com The purity of the compound can be determined by the area of its peak in the chromatogram relative to the total area of all peaks. HPLC is also routinely used to monitor the progress of a synthesis, for example, in the preparation of 4,6-dichloropyrimidine (B16783) from 4,6-diaminopyrimidine, where HPLC was used to detect the consumption of the starting material. chemicalbook.com
Table 2: Illustrative Chromatographic Conditions for Purity Assessment
| Parameter | Gas Chromatography (GC) - Hypothetical | High-Performance Liquid Chromatography (HPLC) - Hypothetical |
| Column | Capillary column (e.g., DB-5) | Reversed-phase column (e.g., C18, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen) | Isocratic or gradient elution with a mixture of Acetonitrile and Water |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | UV Detector (at a suitable wavelength) or Mass Spectrometer (MS) |
| Injection Volume | 1 µL (split or splitless) | 10 µL |
| Oven Temperature | Temperature program (e.g., 100°C to 250°C) | Ambient or controlled (e.g., 25°C) |
| Retention Time | Compound-specific value | Compound-specific value |
Note: This table presents typical starting conditions for method development and is for illustrative purposes only.
The concept of chirality is relevant if a molecule and its mirror image are non-superimposable. In the case of this compound, the molecule itself does not possess a chiral center. However, if any of the synthetic precursors or potential impurities were chiral, or if the cyclopropyl groups were asymmetrically substituted in a way that introduces chirality, then chiral chromatography would become a critical analytical tool.
Chiral chromatography utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers of a chiral compound, leading to their separation. This allows for the determination of the enantiomeric excess (ee) or enantiomeric purity of a sample. While not directly applicable to the achiral parent compound, this technique is vital in the broader context of drug discovery and development where stereoisomers can have vastly different biological activities.
Computational Chemistry and Mechanistic Insights into 4,6 Dichloro 2,5 Dicyclopropylpyrimidine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in predicting the electronic properties and reactivity of molecules. For 4,6-dichloro-2,5-dicyclopropylpyrimidine, we can infer its characteristics from studies on similar pyrimidine (B1678525) systems.
Density Functional Theory (DFT) Studies on Molecular Orbitals and Frontier Orbitals
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. Studies on halogenated pyrimidines provide a solid foundation for predicting the properties of this compound. acs.org
The electronic nature of the pyrimidine ring is significantly influenced by its substituents. The two nitrogen atoms in the pyrimidine ring are inherently electron-withdrawing. The two chlorine atoms at positions 4 and 6 further decrease the electron density of the aromatic ring through their inductive effect. Conversely, cyclopropyl (B3062369) groups are known to exhibit some electron-donating character, capable of donating electron density to an adjacent π-system.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. In substituted dichloropyrimidines, the distribution of the LUMO is a key indicator of the sites susceptible to nucleophilic attack. For 2,4-dichloropyrimidines, the LUMO is generally localized more on the C4 and C6 positions, making them the primary sites for nucleophilic aromatic substitution (SNAr). wuxiapptec.com By analogy, for this compound, the LUMO is expected to have significant lobes on the C4 and C6 carbons, indicating their high reactivity towards nucleophiles. The presence of electron-donating cyclopropyl groups at C2 and C5 might slightly raise the energy of the LUMO compared to an unsubstituted dichloropyrimidine, but the primary sites of attack would remain the carbon atoms bearing the chlorine substituents.
Theoretical calculations on various halogenated pyrimidines have been performed to determine their electronic properties. acs.orgnih.gov These studies consistently show that halogen substitution significantly affects the electronic landscape of the pyrimidine ring.
| Orbital | Predicted Characteristics for this compound |
| HOMO | The HOMO is likely to be distributed over the pyrimidine ring and the cyclopropyl substituents, reflecting the electron-donating nature of the cyclopropyl groups. |
| LUMO | The LUMO is expected to be predominantly localized on the C4 and C6 positions, indicating these as the most electrophilic sites. |
| HOMO-LUMO Gap | The energy gap between the HOMO and LUMO will determine the molecule's overall reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
Electrostatic Potential Surface Analysis
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. For halogenated pyrimidines, MEP surfaces typically show regions of negative potential (electron-rich) around the nitrogen atoms due to their lone pairs of electrons. rsc.org Conversely, regions of positive potential (electron-deficient) are expected around the hydrogen atoms and, significantly, the carbon atoms attached to the electronegative chlorine atoms.
In the case of this compound, the MEP surface would likely reveal:
Negative Potential: Concentrated around the two nitrogen atoms of the pyrimidine ring.
Positive Potential: Strong positive potential on the C4 and C6 carbons, further enhanced by the electron-withdrawing chlorine atoms. This reinforces the prediction from frontier orbital analysis that these positions are susceptible to nucleophilic attack. The cyclopropyl groups would likely exhibit a more neutral or slightly negative potential, consistent with their electron-donating character.
Conformational Analysis and Stereochemistry
The three-dimensional structure and conformational flexibility of this compound are largely dictated by the rotational freedom of the cyclopropyl groups.
Molecular Mechanics and Molecular Dynamics Simulations
While specific molecular mechanics or dynamics simulations for this compound are not reported, principles from general conformational analysis can be applied. chemistrysteps.comyoutube.com The primary conformational flexibility arises from the rotation of the two cyclopropyl groups around the C-C bonds connecting them to the pyrimidine ring.
Molecular mechanics would predict an energy barrier to this rotation due to steric hindrance between the hydrogens of the cyclopropyl groups and the adjacent chlorine atoms or the nitrogen atoms of the pyrimidine ring. The lowest energy conformation would likely involve a staggered arrangement to minimize these steric clashes. Molecular dynamics simulations could provide a more detailed picture of the conformational landscape over time, revealing the accessible rotational states and the timescales of their interconversion. mdpi.comnih.gov
Stereochemical Implications of Cyclopropyl Substituents
The presence of two cyclopropyl groups introduces interesting stereochemical considerations. Although the parent molecule itself is achiral, the orientation of the cyclopropyl groups can influence the stereochemical outcome of reactions. The cyclopropane (B1198618) rings are rigid structures, and their orientation relative to the pyrimidine ring can create distinct steric environments on either face of the pyrimidine ring. youtube.com This could lead to diastereoselectivity in reactions with chiral reagents or catalysts.
Furthermore, reactions involving the cyclopropyl rings themselves could lead to the formation of stereocenters. The stereochemistry of substituted cyclopropanes is a well-studied area, and the principles governing their reactions would apply here. wuxiapptec.com
Reaction Mechanism Elucidation via Computational Pathways
The most probable reaction pathway for this compound is nucleophilic aromatic substitution (SNAr), where the chlorine atoms are displaced by nucleophiles. Computational studies on dichloropyrimidines have extensively explored this mechanism. stackexchange.comnih.gov
The SNAr reaction on dichloropyrimidines typically proceeds through a two-step mechanism involving a Meisenheimer complex as an intermediate. nih.gov
Nucleophilic Attack: A nucleophile attacks one of the carbon atoms bearing a chlorine atom (C4 or C6), forming a tetrahedral intermediate known as a Meisenheimer complex. This step is usually the rate-determining step.
Chloride Elimination: The aromaticity of the pyrimidine ring is restored by the elimination of a chloride ion.
Computational studies on 2,4-dichloropyrimidines have shown that the regioselectivity of the substitution (i.e., whether the nucleophile attacks C2 or C4) is highly sensitive to the electronic and steric effects of other substituents on the ring. wuxiapptec.com In the case of this compound, both reactive sites (C4 and C6) are electronically similar. However, the presence of the adjacent cyclopropyl group at C5 might introduce some steric hindrance, potentially influencing the rate of attack at C4 versus C6, although this effect is expected to be minor.
Transition State Analysis for SNAr Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyrimidine rings. The regioselectivity of these reactions on dichloropyrimidines is highly sensitive to the substitution pattern on the ring. wuxiapptec.com In the case of 4,6-dichloropyrimidines, nucleophilic attack can occur at either the C4 or C6 position. The outcome of the reaction is determined by the relative energies of the transition states leading to the respective intermediates.
For dichloropyrimidine analogs, quantum mechanical (QM) analyses, such as Density Functional Theory (DFT) calculations, are powerful tools to probe the transition states of SNAr reactions. wuxiapptec.comresearchgate.net These calculations can determine the geometries and energies of the transition state structures. For instance, in related 2,4-dichloropyrimidine (B19661) systems, the presence of electron-donating or electron-withdrawing groups at other positions on the pyrimidine ring can significantly influence the activation energies and thus the preferred site of attack. wuxiapptec.com
It is well-established that SNAr reactions can proceed through either a stepwise mechanism, involving a Meisenheimer intermediate, or a concerted mechanism. nih.govnih.gov Recent studies suggest that many SNAr reactions, previously assumed to be stepwise, are in fact concerted. nih.gov Transition state calculations are essential to distinguish between these pathways. For a stepwise reaction, the transition state would lead to a stable Meisenheimer complex, whereas in a concerted reaction, bond formation and bond cleavage occur in a single step. researchgate.netnih.gov
In the context of this compound, the dicyclopropyl groups at the C2 and C5 positions would exert a significant electronic and steric influence. The cyclopropyl group is known to have an electron-donating character through σ-π conjugation. This electronic effect would likely influence the electron density at the C4 and C6 positions, thereby affecting the stability of the transition states for nucleophilic attack. A detailed transition state analysis would involve modeling the approach of a nucleophile to both the C4 and C6 positions and calculating the corresponding activation energy barriers. The position with the lower activation energy would be the kinetically favored site of substitution.
Table 1: Factors Influencing Transition State Energies in SNAr Reactions of Dichloropyrimidines
| Factor | Description | Predicted Influence on this compound |
| Electronic Effects of Substituents | Electron-donating groups can destabilize the negatively charged intermediate, while electron-withdrawing groups stabilize it. wuxiapptec.com | The electron-donating cyclopropyl groups at C2 and C5 would likely modulate the electrophilicity of the C4 and C6 positions. |
| Steric Hindrance | Bulky substituents near the reaction center can increase the energy of the transition state due to steric repulsion with the incoming nucleophile. | The cyclopropyl group at C5 could sterically hinder the approach of a nucleophile to the C4 and C6 positions, potentially affecting regioselectivity. |
| Nature of the Nucleophile | The size and reactivity of the nucleophile play a critical role. | Bulky nucleophiles would likely favor attack at the less sterically hindered position. |
| Solvent Effects | The polarity of the solvent can influence the stability of charged intermediates and transition states. | Polar solvents would be expected to stabilize the transition state. |
Energetic Profiles of Key Synthetic Steps
The synthesis of substituted pyrimidines often involves multiple steps, and understanding the energetic profile of each step is key to optimizing reaction conditions and yields. Computational methods can be used to calculate the reaction energies and activation barriers for the entire synthetic pathway leading to this compound and its subsequent reactions.
A plausible synthetic route to 4,6-dichloro-2-methylpyrimidine, an analog of the target molecule, involves the chlorination of 4,6-dihydroxy-2-methylpyrimidine (B75791) using a chlorinating agent like thionyl chloride or phosphorus oxychloride. chemicalbook.comgoogle.com The energetic profile of such a reaction would show the relative energies of the reactants, intermediates, transition states, and products.
For the SNAr reactions of this compound, a computational study would map out the potential energy surface for the substitution at the C4 and C6 positions. This would involve calculating the free energy changes (ΔG) for each step. A typical energetic profile for a stepwise SNAr reaction would show two transition states and one intermediate (the Meisenheimer complex). The first transition state, corresponding to the nucleophilic attack, is usually the rate-determining step. chemrxiv.org
Table 2: Hypothetical Energetic Data for SNAr Reaction of a Dichloropyrimidine
| Reaction Coordinate | Species | Relative Free Energy (kcal/mol) |
| 1 | Reactants (Dichloropyrimidine + Nucleophile) | 0.0 |
| 2 | Transition State 1 (Attack at C4) | +15.4 wuxiapptec.com |
| 3 | Meisenheimer Intermediate (at C4) | +5.2 |
| 4 | Transition State 2 (Leaving Group Departure) | +12.1 |
| 5 | Products (Monosubstituted Pyrimidine + Cl-) | -10.5 |
| 6 | Transition State 1' (Attack at C6) | +17.2 |
Note: The data in this table is hypothetical and based on values reported for analogous systems. Specific calculations for this compound would be required for accurate values.
Structure-Reactivity Relationship Studies
Structure-reactivity relationship (SRR) studies aim to correlate the chemical structure of a molecule with its reactivity. For this compound, SRR studies would investigate how the presence and position of the dicyclopropyl substituents influence its reactivity in SNAr reactions.
The electronic properties of the pyrimidine ring are significantly altered by its substituents. The cyclopropyl groups at the C2 and C5 positions are expected to influence the reactivity of the chlorine atoms at the C4 and C6 positions. The electron-donating nature of the cyclopropyl group at C2 would likely increase the electron density at the adjacent nitrogen atoms and, to a lesser extent, at the C4 and C6 positions. Conversely, the C5-cyclopropyl group is directly attached to the carbon backbone of the heterocycle and its electronic contribution would be more complex to predict without specific calculations.
Quantitative structure-activity relationship (QSAR) models, often built using descriptors from DFT calculations, can provide predictive insights into reactivity. chemrxiv.org Descriptors such as frontier molecular orbital (FMO) energies (HOMO and LUMO), molecular electrostatic potential (ESP), and atomic charges can be correlated with experimental reaction rates or regioselectivity. chemrxiv.orgmdpi.com For instance, the LUMO (Lowest Unoccupied Molecular Orbital) of the pyrimidine ring is a key indicator of the most electrophilic sites susceptible to nucleophilic attack. wuxiapptec.com In many dichloropyrimidines, the LUMO lobe is largest at the C4 position, making it the preferred site for substitution. wuxiapptec.com However, substituents can alter the LUMO distribution. wuxiapptec.com
A systematic study varying the substituents at the C2 and C5 positions of a 4,6-dichloropyrimidine (B16783) core and measuring the rates and regioselectivity of SNAr reactions would provide valuable data for building a robust SRR model. Such studies have been performed on other pyrimidine systems, revealing the intricate interplay of steric and electronic effects. rsc.org
Table 3: Key Structural Features and Their Expected Impact on Reactivity
| Structural Feature | Location | Expected Impact on Reactivity |
| Cyclopropyl Group | C2 | Electron-donating effect, potentially modulating the reactivity of both C4 and C6 positions. |
| Cyclopropyl Group | C5 | Steric hindrance and electronic effects on adjacent C4 and C6 positions. |
| Chlorine Atoms | C4 and C6 | Leaving groups in SNAr reactions; their reactivity is modulated by the other ring substituents. |
| Pyrimidine Nitrogens | N1 and N3 | Electron-withdrawing nature activates the ring towards nucleophilic attack. |
Potential As a Synthon in Complex Molecule Synthesis
Precursor for Advanced Pyrimidine (B1678525) Derivatives
The presence of two chlorine atoms at the 4 and 6 positions of the pyrimidine ring makes 4,6-dichloro-2,5-dicyclopropylpyrimidine an exceptionally useful precursor for a wide array of more complex pyrimidine derivatives. The chloro groups can be sequentially or simultaneously displaced by a variety of nucleophiles, allowing for the controlled introduction of diverse functional groups.
Synthesis of Multiply Substituted Pyrimidines
The differential reactivity of the chloro-substituents on the pyrimidine core can be exploited to achieve selective monosubstitution or disubstitution, leading to a vast number of multiply substituted pyrimidines. Nucleophilic aromatic substitution (SNAr) reactions with amines, alcohols, and thiols can be employed to introduce a wide range of substituents. The dicyclopropyl groups at the 2 and 5 positions are expected to influence the electronic properties and steric environment of the pyrimidine ring, thereby modulating the reactivity of the chloro groups and providing a means to fine-tune the synthetic outcomes.
Table 1: Potential for Diverse Substitution Patterns
| Nucleophile | Potential Substituent at C4/C6 | Resulting Derivative Class |
|---|---|---|
| Primary/Secondary Amines | -NHR, -NRR' | Aminopyrimidines |
| Alcohols/Phenols | -OR | Alkoxy/Aryloxypyrimidines |
| Thiols/Thiophenols | -SR | Thioetherpyrimidines |
Formation of Fused Heterocyclic Ring Systems
Bifunctional nucleophiles can react with the two chloro groups of this compound to construct fused heterocyclic ring systems. For instance, reaction with a diamine could lead to the formation of a pyrimido[4,5-b]pyrazine ring system, while reaction with a hydrazine derivative could yield a pyrimido[4,5-c]pyridazine. These fused systems are of particular interest in medicinal chemistry as they often exhibit unique biological activities. The dicyclopropyl substituents would be incorporated into the final fused structure, potentially imparting favorable pharmacokinetic properties.
Scaffold for Pharmacophore Development
The pyrimidine ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets. This compound serves as an excellent starting point for the development of novel pharmacophores.
Rational Design of Derivatives for Specific Binding Interactions
The rational design of drugs often involves the strategic placement of functional groups to optimize interactions with a biological target. The dicyclopropyl groups of this compound can engage in hydrophobic interactions within a protein's binding pocket. The two chloro groups act as convenient handles for the introduction of other key pharmacophoric features, such as hydrogen bond donors and acceptors, or charged moieties, to achieve specific and high-affinity binding.
Table 2: Introduction of Pharmacophoric Features
| Reagent | Introduced Functional Group | Potential Binding Interaction |
|---|---|---|
| Ammonia | -NH2 | Hydrogen Bond Donor/Acceptor |
| Methanol | -OCH3 | Hydrogen Bond Acceptor |
| Mercaptoethanol | -SCH2CH2OH | Hydrogen Bond Donor/Acceptor |
Libraries of Pyrimidine-based Compounds
The development of compound libraries for high-throughput screening is a crucial step in modern drug discovery. The reactivity of the two chloro groups in this compound makes it an ideal scaffold for combinatorial chemistry and the generation of diverse libraries of pyrimidine-based compounds. A "split-and-pool" synthetic strategy can be employed, where the scaffold is sequentially reacted with different sets of building blocks to rapidly generate a large number of unique molecules. This approach, which is also applicable to the construction of DNA-encoded libraries (DELs), can significantly accelerate the discovery of new bioactive compounds.
Role in the Total Synthesis of Natural Products or Analogs
While there are no documented instances of this compound being utilized in the total synthesis of natural products to date, its potential as a building block for the synthesis of natural product analogs is significant. The total synthesis of complex natural products is a major driver of innovation in organic chemistry. The pyrimidine core is present in numerous natural products with diverse biological activities. By incorporating the 2,5-dicyclopropylpyrimidine moiety into the structure of a known natural product, novel analogs can be created with potentially improved properties, such as enhanced potency, selectivity, or metabolic stability. This strategy allows for the exploration of structure-activity relationships and the development of "supernatural products" with properties that surpass those of the parent natural product.
Green Chemistry Approaches in its Synthetic Applications
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.innih.gov These principles are highly relevant to the synthesis and application of this compound. Traditional methods for synthesizing pyrimidine derivatives often involve harsh reagents and environmentally persistent solvents. rasayanjournal.co.innih.gov However, modern synthetic chemistry offers several greener alternatives. benthamdirect.comnih.gov
Greener Synthetic Routes: The synthesis of the pyrimidine core itself can be made more environmentally benign. Methodologies such as microwave-assisted synthesis, ultrasound-assisted reactions, and the use of eco-friendly catalysts can significantly improve the efficiency and sustainability of the process. rasayanjournal.co.innih.govnih.gov These techniques often lead to shorter reaction times, higher yields, and a reduction in energy consumption and waste generation. rasayanjournal.co.in
Solvent-Free and Alternative Solvent Systems: A key aspect of green chemistry is the reduction or replacement of volatile organic compounds (VOCs). For the synthetic applications of this compound, this can be achieved through:
Solvent-Free Reactions: Performing reactions under solventless conditions, where the reactants themselves act as the medium, can drastically reduce waste. rasayanjournal.co.innih.gov
Aqueous Media: Utilizing water as a solvent is a highly attractive green alternative for certain types of reactions. nih.gov
Ionic Liquids: These "green solvents" are non-volatile and can be recycled, offering a safer alternative to traditional organic solvents. rasayanjournal.co.in
Catalysis and Atom Economy: The use of catalysts is a cornerstone of green chemistry. Catalytic reactions are often more selective, require milder conditions, and generate less waste compared to stoichiometric reactions. In the context of derivatizing this compound, palladium-catalyzed cross-coupling reactions (like Suzuki and Stille) are powerful methods for C-C bond formation that exhibit high atom economy. acs.org Furthermore, the development of multi-component reactions (MCRs), which combine three or more reactants in a single step to form a complex product, represents an ideal green synthetic strategy by minimizing steps and waste. rasayanjournal.co.innih.gov
The following table summarizes green chemistry approaches applicable to the synthesis and use of this compound.
| Green Chemistry Principle | Application in this compound Chemistry | Benefits |
| Waste Prevention | Use of catalytic reactions (e.g., Pd-catalyzed coupling) instead of stoichiometric reagents. | Higher efficiency, less inorganic waste. |
| Atom Economy | Employing multi-component reactions to build complex molecules in fewer steps. | Reduced waste, time, and energy savings. rasayanjournal.co.in |
| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with water, ionic liquids, or solvent-free conditions. | Reduced environmental impact and improved safety. rasayanjournal.co.innih.govnih.gov |
| Energy Efficiency | Utilizing microwave or ultrasound irradiation to accelerate reactions. | Shorter reaction times, lower energy consumption. rasayanjournal.co.innih.gov |
| Use of Renewable Feedstocks | (Future Scope) Developing synthetic routes from bio-based starting materials. | Increased sustainability and reduced reliance on fossil fuels. |
By leveraging its inherent reactivity as a synthon and embracing the principles of green chemistry, this compound can serve as a valuable and sustainable platform for the discovery and synthesis of novel, complex molecules across various scientific disciplines.
Conclusions and Future Research Trajectories
Summary of Key Chemical Discoveries and Methodologies
While dedicated research on 4,6-dichloro-2,5-dicyclopropylpyrimidine is not extensively documented, its synthesis and reactivity can be inferred from established pyrimidine (B1678525) chemistry. The construction of the core 4,6-dichloropyrimidine (B16783) skeleton is typically achieved through the chlorination of the corresponding 4,6-dihydroxypyrimidine (B14393). guidechem.comgoogle.com Common reagents for this transformation include phosphorus oxychloride, often in the presence of a base like N,N-dimethylaniline or a hindered amine. google.comchemicalbook.com An alternative approach involves the use of phosgene (B1210022). guidechem.comgoogle.com
The functionalization of the 4,6-dichloropyrimidine core is dominated by two primary reaction types: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The two chlorine atoms on the pyrimidine ring are susceptible to displacement by various nucleophiles. The reactivity of the positions on the pyrimidine ring generally follows the order C4(6) > C2 > C5, making the chlorine atoms at the 4 and 6 positions prime sites for substitution. acs.org SNAr reactions with amines, for instance, can proceed, although regioselectivity between the C4 and C6 positions can sometimes be a challenge to control. nih.govmdpi.comwuxiapptec.com
Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the derivatization of dichloropyrimidines. These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. Key examples of such reactions that would be applicable to this compound include:
Suzuki-Miyaura Coupling: This reaction would enable the introduction of aryl or heteroaryl groups by coupling with boronic acids. nih.govrsc.orgmdpi.comresearchgate.net Microwave-assisted protocols have been shown to be particularly effective for the regioselective Suzuki coupling of dichloropyrimidines, often favoring substitution at the C4 position. mdpi.com
Sonogashira Coupling: This allows for the installation of alkyne moieties, which are valuable handles for further transformations. wikipedia.orgnih.govresearchgate.netorganic-chemistry.orglibretexts.org
Buchwald-Hartwig Amination: This provides a general and efficient method for the synthesis of amino-substituted pyrimidines by coupling with a wide range of primary and secondary amines. nih.govthieme-connect.comrsc.orgwikipedia.orgbeilstein-journals.orgorganic-chemistry.org The regioselectivity of this reaction on dichloropyrimidines can often be controlled by the choice of catalyst and reaction conditions. acs.orgthieme-connect.com
The dicyclopropyl substituents at the 2 and 5 positions are expected to be relatively stable under many of these reaction conditions, allowing for selective functionalization at the chloro-substituted positions.
Unexplored Reactivity and Derivatization Pathways
The unique combination of reactive chloro- and robust cyclopropyl-substituents on the pyrimidine ring of this compound opens up numerous avenues for unexplored derivatization pathways.
A primary area for future research would be the systematic exploration of sequential and regioselective functionalization of the two chlorine atoms. By carefully controlling reaction conditions and the nature of the nucleophile or coupling partner, it should be possible to introduce two different substituents at the 4 and 6 positions, leading to a diverse library of disubstituted pyrimidines.
Furthermore, the reactivity of the dicyclopropyl groups themselves, while generally stable, could be exploited under specific conditions. For instance, transition-metal-catalyzed C-H activation of the cyclopropyl (B3062369) rings could provide a means for further functionalization. Additionally, the electronic influence of the dicyclopropyl groups on the reactivity of the pyrimidine ring, particularly on the rates and regioselectivity of SNAr and cross-coupling reactions, warrants detailed investigation.
More complex, multi-step synthetic sequences could also be envisioned. For example, a Sonogashira coupling could be followed by a click reaction on the introduced alkyne, or a Suzuki coupling could introduce a functional group that could then be used in a subsequent transformation. The development of one-pot, multi-reaction sequences would be particularly valuable for the efficient construction of complex molecular architectures based on this scaffold.
Advancements in Asymmetric Synthesis Involving this compound
The development of chiral derivatives of this compound is a promising area for future research, particularly for applications in medicinal chemistry where stereochemistry is often crucial for biological activity. While no specific asymmetric syntheses involving this compound have been reported, general strategies from the field of asymmetric catalysis can be proposed.
One approach would be the use of chiral catalysts in the palladium-catalyzed cross-coupling reactions mentioned previously. Chiral ligands on the palladium catalyst could induce enantioselectivity in the formation of new stereocenters, for example, if the incoming nucleophile or coupling partner is prochiral.
Another avenue would be the asymmetric functionalization of the substituents themselves. For instance, if a ketone is introduced onto the pyrimidine ring via a cross-coupling reaction, it could be asymmetrically reduced to a chiral alcohol. Similarly, asymmetric cyclopropanation reactions could be employed to introduce chiral cyclopropyl groups, or existing cyclopropyl groups could potentially be functionalized asymmetrically. rsc.orgnih.govresearchgate.netmdpi.com The development of organocatalytic methods, such as the use of chiral prolinol ethers in aza-Michael reactions, could also be explored for the enantioselective introduction of nitrogen-containing substituents. rsc.org
The synthesis of chiral pyrimidine nucleoside analogues is an active area of research, and methodologies from this field could be adapted. nih.govresearchgate.netrsc.orgnih.gov This could involve the coupling of the pyrimidine core with chiral sugar-like fragments or the asymmetric elaboration of a side chain to create a chiral center.
Integration with Flow Chemistry and Automated Synthesis
The synthesis and derivatization of this compound are well-suited for integration with modern synthetic technologies like flow chemistry and automated synthesis. porrua.mxethernet.edu.etmdpi.comdurham.ac.ukakademibokhandeln.se These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and the potential for high-throughput synthesis.
A flow chemistry setup could be designed for the continuous production of the core this compound, potentially telescoping the synthesis from the starting materials without the isolation of intermediates. researchgate.net The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors can lead to higher yields and purities. mdpi.com
Furthermore, flow chemistry is ideally suited for the rapid generation of libraries of derivatives. An automated flow system could be programmed to sequentially mix the starting pyrimidine with a variety of reagents (e.g., different boronic acids for Suzuki coupling or various amines for Buchwald-Hartwig amination) in a multi-well format or a sequential flow setup. acs.orgnih.gov This would allow for the rapid exploration of the chemical space around this scaffold and the efficient generation of compounds for biological screening. The integration of in-line purification and analysis techniques would further streamline this process.
The use of solid-supported reagents and catalysts in packed-bed reactors within a flow system could also simplify product purification and catalyst recycling, contributing to a more sustainable and efficient synthetic process. durham.ac.uk
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4,6-Dichloro-2,5-dicyclopropylpyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of halogenated pyrimidines typically involves nucleophilic substitution or cyclocondensation reactions. For example, substituting hydroxyl groups with chlorine atoms on a pyrimidine core (e.g., using POCl₃ or PCl₅ as chlorinating agents) is a common strategy . Reaction temperature and stoichiometric ratios are critical: excessive chlorinating agents may lead to over-halogenation, while insufficient amounts reduce yield. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to isolate the target compound .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Confirm cyclopropyl proton environments (δ 0.5–2.0 ppm) and chlorine substitution patterns.
- GC-MS/EI-MS : Monitor molecular ion peaks (e.g., [M]⁺ at m/z ~230–240) and fragmentation patterns.
- HPLC-PDA : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95% by area normalization) .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Follow protocols for halogenated heterocycles:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated byproducts.
- Waste Disposal : Neutralize residual chlorinating agents with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?
- Methodological Answer :
- Dynamic Effects : NMR may show averaged signals due to ring puckering in cyclopropyl groups, while X-ray provides static snapshots. Perform variable-temperature NMR to detect conformational flexibility .
- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and compare with experimental data .
- Crystallography : Refine X-ray data with software like SHELXL to resolve disorder in cyclopropyl moieties .
Q. What strategies optimize regioselectivity in functionalizing this compound for drug discovery?
- Methodological Answer :
- Directed Metalation : Use lithiation (e.g., LDA at −78°C) to deprotonate specific positions, followed by electrophilic quenching (e.g., aldehydes or alkyl halides) .
- Cross-Coupling : Employ Suzuki-Miyaura (Pd(PPh₃)₄, K₂CO₃) to replace chlorine atoms with aryl/heteroaryl groups. Monitor reaction progress via TLC (silica, UV detection) .
- Protection/Deprotection : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl groups) to direct substitutions .
Q. How do solvent polarity and temperature affect the stability of this compound in long-term storage?
- Methodological Answer :
- Accelerated Stability Studies : Store samples in DMSO-d₆, CDCl₃, and ethanol at 4°C, 25°C, and 40°C. Monitor degradation via HPLC at 0, 1, 3, and 6 months.
- Kinetic Analysis : Fit degradation data to Arrhenius equations to predict shelf-life. Polar aprotic solvents (e.g., DMSO) may accelerate hydrolysis of chlorine substituents .
- Recommendation : Store under inert atmosphere (N₂/Ar) in amber vials at −20°C for minimal decomposition.
Methodological Challenges and Solutions
Q. What experimental controls are critical when studying the reactivity of this compound under catalytic conditions?
- Methodological Answer :
- Blank Reactions : Run parallel reactions without catalysts to distinguish thermal vs. catalytic pathways.
- Isotope Labeling : Use ³⁶Cl-labeled analogs to track chlorine displacement mechanisms via radio-TLC .
- Leaching Tests : Filter catalysts mid-reaction and test supernatant activity to confirm heterogeneous vs. homogeneous pathways .
Q. How can researchers reconcile discrepancies between computational predictions and experimental results for this compound’s electronic properties?
- Methodological Answer :
- Bandgap Calibration : Compare DFT-predicted HOMO-LUMO gaps with UV-Vis absorption edges (e.g., λmax ~270 nm for π→π* transitions). Adjust basis sets (e.g., 6-311+G**) for better accuracy .
- Solvent Effects : Include implicit solvent models (e.g., PCM) in calculations to mimic experimental dielectric environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
